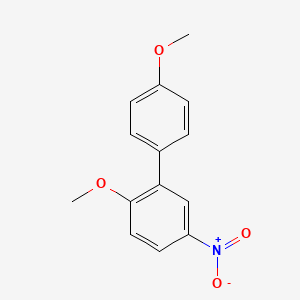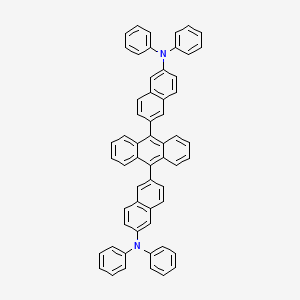
2-(2-Butyl-4-methoxyphenyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-n-Butyl-4-methoxyphenyl)pyridine is an organic compound with the molecular formula C16H19NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a butyl group and a methoxy group attached to a phenyl ring, which is further connected to a pyridine ring. The unique structure of 2-(2-n-Butyl-4-methoxyphenyl)pyridine makes it an interesting subject for various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-n-Butyl-4-methoxyphenyl)pyridine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of 2-(2-n-Butyl-4-methoxyphenyl)pyridine may involve large-scale Suzuki–Miyaura coupling reactions. The process would be optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and improve scalability. The choice of solvents, catalysts, and bases would be tailored to minimize costs and environmental impact while maximizing product purity and yield.
化学反应分析
Types of Reactions
2-(2-n-Butyl-4-methoxyphenyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted aromatic compounds.
科学研究应用
2-(2-n-Butyl-4-methoxyphenyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
作用机制
The mechanism of action of 2-(2-n-Butyl-4-methoxyphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies on the compound’s mechanism of action are essential for understanding its potential therapeutic applications and safety profile .
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)pyridine: This compound lacks the butyl group present in 2-(2-n-Butyl-4-methoxyphenyl)pyridine, which may affect its chemical properties and reactivity.
2-(2-n-Butylphenyl)pyridine: This compound lacks the methoxy group, which can influence its electronic properties and interactions with other molecules.
Uniqueness
The presence of both the butyl and methoxy groups in 2-(2-n-Butyl-4-methoxyphenyl)pyridine makes it unique compared to its similar compoundsThe combination of these groups in a single molecule provides a distinct set of properties that can be exploited in various scientific and industrial contexts .
属性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
2-(2-butyl-4-methoxyphenyl)pyridine |
InChI |
InChI=1S/C16H19NO/c1-3-4-7-13-12-14(18-2)9-10-15(13)16-8-5-6-11-17-16/h5-6,8-12H,3-4,7H2,1-2H3 |
InChI 键 |
WWJJHOWLEBFCHH-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C=CC(=C1)OC)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




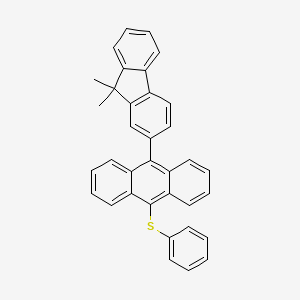
![1-[3-(Dimethylamino)phenyl]-2-(hydroxyimino)butane-1,3-dione](/img/structure/B12532379.png)
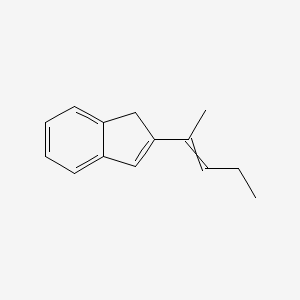
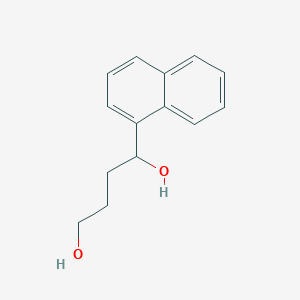
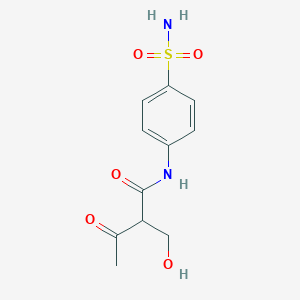
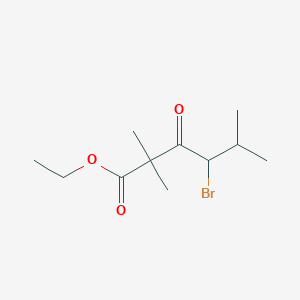
![6-Phenyl-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12532417.png)
